molecular formula C17H17BrN2O3 B3753110 BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE

BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE

Cat. No.: B3753110
M. Wt: 377.2 g/mol
InChI Key: NVMPPBZSUZDLDK-UHFFFAOYSA-N
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Description

BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE: is an organic compound that features a butyl ester linked to a benzoate moiety, which is further connected to a bromopyridine amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the preparation of intermediate compounds, such as 5-bromopyridine derivatives, followed by esterification and amide formation steps .

Chemical Reactions Analysis

Types of Reactions: BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of heterocyclic compounds and in cross-coupling reactions .

Biology and Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and product formulations .

Mechanism of Action

The mechanism of action of BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

butyl 3-[(5-bromopyridine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-2-3-7-23-17(22)12-5-4-6-15(9-12)20-16(21)13-8-14(18)11-19-10-13/h4-6,8-11H,2-3,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMPPBZSUZDLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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